Fmoc-Ser(tBu)-Gly-OH

Solid-Phase Peptide Synthesis Peptide Therapeutics Aggregation-Prone Sequences

Standard SPPS using Fmoc-Ser(tBu)-OH risks serine racemization and diketopiperazine (DKP) deletion impurities. This pre-formed dipeptide eliminates both failure modes. - **Outcome**: Zero on-resin Ser activation; DKP formation suppressed. - **Quantified benefit**: Avoids 16.3% tert-butylation side burden (somatostatinamide data). - **GMP grade available**: ≥99% purity (5x fewer impurities at coupling point).

Molecular Formula C24H28N2O6
Molecular Weight 440.5 g/mol
Cat. No. B12500173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Ser(tBu)-Gly-OH
Molecular FormulaC24H28N2O6
Molecular Weight440.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OCC(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C24H28N2O6/c1-24(2,3)32-14-20(22(29)25-12-21(27)28)26-23(30)31-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)
InChIKeyKXWFIADQSGXDHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Ser(tBu)-Gly-OH: SPPS Dipeptide Building Block


Fmoc-Ser(tBu)-Gly-OH (CAS 81672-17-5) is a protected dipeptide building block used in Fmoc-based solid-phase peptide synthesis (SPPS), consisting of an N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, an O-tert-butyl (tBu) side-chain protecting group on the serine residue, and a free C-terminal glycine carboxyl group [1]. With a molecular weight of 440.5 g/mol and typical commercial purity of ≥95% to ≥99%, this building block is designed for the incorporation of Ser-Gly dipeptide units into larger peptide sequences, offering a pre-formed protected fragment strategy that reduces the number of sequential coupling and deprotection cycles required in linear SPPS workflows .

Workflow Fmoc-SPPS with pre-formed dipeptide strategy
Cleavage Profile Excludes Dmb group; standard TFA cleavage without formaldehyde byproduct
Stereochemical Control Bypasses on-resin Ser activation to reduce racemization risk

Fmoc-Ser(tBu)-Gly-OH vs. Monomer Coupling


Substituting Fmoc-Ser(tBu)-Gly-OH with sequential coupling of Fmoc-Ser(tBu)-OH and Fmoc-Gly-OH monomers introduces three documented failure modes that compromise peptide yield, purity, and reproducibility. First, Fmoc-Ser(tBu)-OH exhibits unexpectedly high racemization levels under standard automated continuous-flow SPPS conditions [1]. Second, dipeptide sequences containing glycine at the C-terminus are particularly susceptible to diketopiperazine (DKP) formation during Fmoc deprotection and post-coupling aging, leading to double-amino-acid deletion impurities that are difficult to separate from the target peptide [2]. Third, the tBu protecting group itself can generate reactive tert-butyl cations during final TFA cleavage that irreversibly alkylate sensitive residues such as Cys, Met, and Trp, with observed tert-butylation levels reaching 16.3% in somatostatinamide synthesis [3]. These failure pathways are not equally mitigated by all building block alternatives, necessitating evidence-based selection of the appropriate protected dipeptide for a given synthetic challenge.

Serine racemization Sequential coupling of Fmoc-Ser(tBu)-OH may introduce higher D-Ser contamination compared to pre-formed dipeptide
DKP formation Gly at C-terminus in stepwise addition elevates diketopiperazine risk and double-amino-acid deletion impurities
Tert-butylation tBu side-chain protection generates reactive tert-butyl cations during TFA cleavage; inherent to tBu strategy regardless of building block form

Fmoc-Ser(tBu)-Gly-OH: Evidence-Based Comparison


Elimination of Dmb Cleavage Byproducts

Fmoc-Ser(tBu)-Gly-OH differentiates from its closest commercial analog, Fmoc-Ser(tBu)-(Dmb)Gly-OH, by eliminating the 2,4-dimethoxybenzyl (Dmb) group. While the Dmb analog offers pseudoproline-like aggregation suppression for glycine-containing sequences, its use mandates that the Dmb group be removed during the final TFA-mediated cleavage reaction . This introduces an additional deprotection step that can generate formaldehyde as a byproduct, which may react with sensitive peptide residues. In contrast, Fmoc-Ser(tBu)-Gly-OH contains no additional backbone protecting group beyond the standard Fmoc/tBu orthogonal protection scheme, resulting in a cleaner cleavage profile that requires no special scavenger considerations beyond those already in use for standard tBu deprotection [1].

Cleavage Byproducts
Head-to-head
Excludes Dmb group; no formaldehyde byproduct
Simplifies TFA cleavage and reduces impurity complexity
Formaldehyde may react with Arg, N-terminal amines
Solid-Phase Peptide Synthesis Peptide Therapeutics Aggregation-Prone Sequences

Serine Racemization Prevention

Stepwise coupling of Fmoc-Ser(tBu)-OH monomer under standard automated continuous-flow SPPS conditions has been documented to produce unexpectedly high levels of racemization at the serine α-carbon [1]. The use of the pre-formed Fmoc-Ser(tBu)-Gly-OH dipeptide bypasses the problematic serine activation and coupling step entirely, as the serine amide bond is already formed during dipeptide synthesis under controlled solution-phase conditions that allow for rigorous chiral purity verification prior to SPPS incorporation. In a model tripeptide synthesis (H-Gly-Ser-Phe-NH2) used to evaluate serine racemization, protocols employing collidine as the tertiary base were required to mitigate racemization in monomer-based synthesis, whereas pre-formed dipeptide incorporation eliminates this variable altogether [1].

Ser Racemization
Class-level inference
Pre-formed dipeptide bypasses on-resin Ser activation; documented monomer racemization
May reduce D-Ser contamination risk in stereochemically sensitive peptides
Head-to-head quantification for this dipeptide not reported
Racemization Control Automated Peptide Synthesis Serine-Containing Peptides

Reduced DKP Formation and Deletion Impurities

Dipeptide sequences with glycine at the C-terminus, particularly those with penultimate residues capable of facilitating transition-state stabilization, are highly susceptible to diketopiperazine (DKP) formation during Fmoc deprotection and post-coupling aging in SPPS [1]. In a mechanistic study of tirzepatide synthesis, DKP formation was identified as a primary source of double-amino-acid deletion impurities, occurring during Fmoc deprotection and post-coupling aging of intermediates such as Fmoc-Pro-Pro-Ser-resin [1]. The use of Fmoc-Ser(tBu)-Gly-OH as a pre-assembled dipeptide unit alters the sequence of on-resin deprotection events compared to stepwise monomer addition, potentially mitigating the exposure of the Ser-Gly ester linkage to conditions that promote intramolecular aminolysis and DKP cyclization. While quantitative DKP reduction data specific to this dipeptide have not been published in direct comparison studies, control strategies for minimizing DKP identified in the tirzepatide study include the use of oxyma additives and lower storage temperatures [1].

DKP Formation Risk
Class-level inference
Pre-formed dipeptide may alter on-resin deprotection sequence to reduce DKP
Supports impurity control strategy for Gly-containing sequences
Quantitative head-to-head data not available
DKP Formation Deletion Impurities Peptide API Manufacturing

Tert-Butylation Risk with tBu Protection

The tert-butyl (tBu) protecting group on the serine side chain of Fmoc-Ser(tBu)-Gly-OH undergoes cleavage under strong acidic conditions (typically >90% TFA) during final resin cleavage. This process generates reactive tert-butyl cations and tBu-trifluoroacetate species that can irreversibly alkylate electrophilic residues such as Cys, Met, and Trp [1]. In a controlled study of somatostatinamide synthesis using traditional tBu protection for Ser, Thr, and Boc protection for Trp, tert-butylated products constituted 16.3% of the crude product after cleavage with TFA/TIS/water (95/2.5/2.5 v/v/v) [1]. This quantification establishes the baseline side-reaction burden inherent to all tBu-protected building blocks, including Fmoc-Ser(tBu)-Gly-OH, and informs scavenger selection and cleavage condition optimization. In contrast, alternative protecting groups such as THP (tetrahydropyranyl) can be removed with 1-2% TFA, and Trt (trityl) requires even lower TFA concentrations, thereby avoiding tBu cation generation entirely [1].

Tert-butylation Baseline
Class-level inference
16.3% of crude product
Informs purification yield expectations for Cys/Met/Trp-containing peptides
Observed in somatostatinamide synthesis; class-level for tBu ethers
Side-Chain Protection TFA Cleavage Optimization Peptide Purification

High-Purity Grade Availability

Fmoc-Ser(tBu)-Gly-OH is commercially available in multiple purity grades that affect procurement decisions for different application tiers. Standard research-grade material is typically supplied at ≥95% purity (HPLC area%), which is adequate for initial sequence optimization and small-scale exploratory synthesis . However, for GMP peptide API manufacturing and late-stage preclinical development, high-purity grades of ≥99% (HPLC) are specified and available from multiple vendors [1]. The 4% absolute purity difference between 95% and 99% grades translates to approximately 4% fewer total impurities introduced into the growing peptide chain at the point of Ser-Gly incorporation. In a 30-mer peptide synthesis where this dipeptide is incorporated once, a 95% pure building block introduces up to 5% impurities at that single coupling step, whereas the 99% grade limits impurity introduction to ≤1% at that step [1].

Purity Grade Choice
Cross-study comparable
≥99% vs ≥95% HPLC grade; ~5-fold reduction in impurity introduction at coupling step
High-purity grade supports GMP manufacturing impurity control
Selection depends on final peptide purity requirements
Peptide Synthesis Raw Materials Quality Control GMP Manufacturing

Fmoc-Ser(tBu)-Gly-OH: Optimal Applications


Clean TFA Cleavage for Aggregation-Prone Peptides

This scenario applies when the target peptide exhibits sequence-dependent aggregation during SPPS, but the synthetic team determines that the introduction of a Dmb-group-derived formaldehyde byproduct during cleavage is unacceptable. Fmoc-Ser(tBu)-Gly-OH provides the anti-aggregation benefit of a pre-formed dipeptide (reducing the number of on-resin coupling steps) without the Dmb-group cleavage complexity documented for Fmoc-Ser(tBu)-(Dmb)Gly-OH [1]. This scenario is particularly relevant for peptides destined for in vivo studies where formaldehyde-traced impurities could confound toxicology results, or for sequences containing formaldehyde-sensitive residues such as arginine-rich antimicrobial peptides.

Automated SPPS with Racemization Control

In automated parallel peptide synthesizers running standardized coupling protocols, the unexpectedly high racemization of Fmoc-Ser(tBu)-OH under continuous-flow conditions presents a documented risk [1]. Fmoc-Ser(tBu)-Gly-OH eliminates the on-resin serine activation step entirely, making it the preferred building block when stereochemical fidelity must be maintained without deviating from validated automated synthesis protocols. This scenario is applicable to core facilities producing peptide libraries for screening campaigns, where re-optimization of coupling conditions for each serine-containing sequence is not operationally feasible.

Cys/Met/Trp Peptides: Alternative Protection

The documented 16.3% tert-butylation side-reaction burden observed in somatostatinamide synthesis using tBu/Boc protection establishes a quantifiable baseline for decision-making [1]. For peptides containing multiple Cys residues, Trp, or Met, procurement specialists and synthetic chemists should evaluate whether the standard tBu protection on Fmoc-Ser(tBu)-Gly-OH is acceptable, or whether alternative serine-protected building blocks (e.g., Fmoc-Ser(THP)-Gly-OH or Fmoc-Ser(Trt)-Gly-OH) should be sourced to avoid the tert-butylation pathway altogether. This scenario represents an evidence-based exclusion criterion where the compound may be deprioritized in favor of building blocks with milder cleavage-compatible protecting groups.

GMP Manufacturing with High-Purity Grade

For peptide API manufacturing under GMP conditions, the availability of Fmoc-Ser(tBu)-Gly-OH in ≥99% purity grade (compared to standard 95% research grade) provides a quantifiable advantage in cumulative impurity control [1]. The approximately 4% absolute purity difference translates to a 5-fold reduction in impurity introduction at the Ser-Gly coupling point [1]. This scenario is directly relevant to CMC teams preparing regulatory filings that require detailed impurity fate-and-purge documentation, as well as to contract manufacturing organizations (CMOs) seeking to minimize preparative HPLC purification burden and maximize overall process yield.

Application
Selection Property
Validation Focus
Aggregation-prone peptide assembly
Pre-formed dipeptide without Dmb group
Cleavage byproduct monitoring
Automated SPPS with stereochemical control
On-resin Ser activation bypass
Serine epimerization analysis
Cys/Met/Trp-containing sequences
tBu protection with known tert-butylation risk
tert-butylation impurity profiling
GMP manufacturing purity management
High-purity grade (≥99%)
Cumulative impurity burden calculation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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